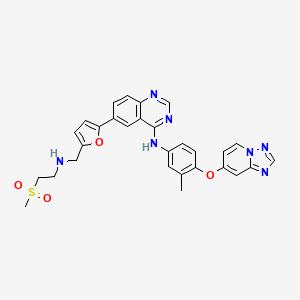
Arry-380
科学研究应用
作用机制
ARRY-380通过选择性抑制ErbB2受体的酪氨酸激酶活性发挥作用。 它与受体的ATP结合位点结合,阻止ATP结合,从而抑制受体的磷酸化 。 这种抑制阻断了下游信号通路,如PI3K/AKT和MAPK通路,这些通路参与细胞增殖和存活 。 通过抑制这些通路,this compound诱导细胞凋亡并抑制肿瘤生长 .
准备方法
公开的资料中没有详细说明ARRY-380的合成路线和反应条件。 已知该化合物是通过一系列涉及形成小分子酪氨酸激酶抑制剂的有机反应合成的 。工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
ARRY-380主要经历小分子抑制剂典型的反应,例如与ErbB2受体的ATP结合位点结合。 它是一种可逆抑制剂,意味着它可以与受体结合和解离 。该化合物在生理条件下不会发生明显的氧化或还原反应。 其与ErbB2相互作用形成的主要产物是抑制受体磷酸化,进而抑制参与细胞增殖和存活的下游信号通路 .
相似化合物的比较
ARRY-380与其他ErbB2抑制剂(如拉帕替尼和图卡替尼)类似。 它在对ErbB2的选择性方面独特,优于其他酪氨酸激酶,如EGFR 。这种选择性降低了脱靶效应和相关毒性的可能性。 例如,拉帕替尼抑制ErbB2和EGFR,这会导致副作用增加 。 图卡替尼也选择性抑制ErbB2,但与this compound相比,其化学结构和药代动力学特征不同 .
属性
IUPAC Name |
6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNYGOVNWWFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239555 | |
| Record name | ARRY-380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937265-83-3 | |
| Record name | ARRY-380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARRY-380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arry-380 acts as a reversible, ATP-competitive inhibitor of HER2. [, , , , , , , , ] This means it binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival. [, , , , , , , , ]
A: this compound demonstrates approximately 500-fold selectivity for HER2 over EGFR. [, , , , , , , , ] This selectivity is crucial because it minimizes off-target effects associated with inhibiting EGFR, such as rash and diarrhea, commonly observed with pan-HER inhibitors. [, , , , , , , , ]
A: Yes, this compound has shown significant single-agent and combination activity in preclinical models of various HER2-positive cancers, including breast, ovarian, and gastric carcinomas. [, , , , , , , , ] Notably, this compound has demonstrated promising activity in intracranial models of HER2-positive brain metastases, even showing superior efficacy compared to lapatinib and neratinib. [, , , ]
A: Phase I trials of this compound in patients with advanced HER2-positive cancers, particularly breast cancer, have established the maximum tolerated dose (MTD) as 600 mg BID. [, , , , ] The drug demonstrated an acceptable safety profile at the MTD, with a lower incidence of severe rash and diarrhea compared to dual HER2/EGFR inhibitors. [, , , , ] Importantly, this compound showed promising signs of antitumor activity, including partial responses and prolonged stable disease, even in heavily pretreated patients. [, , , , ]
A: Yes, based on promising preclinical data showing synergistic activity, several Phase 1b studies are currently investigating this compound in combination with other agents, including T-DM1, capecitabine, and trastuzumab, in patients with HER2-positive metastatic breast cancer. [, ] These studies aim to further enhance efficacy and explore potential benefits in specific patient populations, including those with brain metastases.
A: Research suggests that a subset of HER2-amplified tumors characterized by a specific HER2-driven signature, encompassing high levels of total and phosphorylated HER2, pEGFR, and pHER3, might be particularly sensitive to this compound. [] This finding highlights the potential for using biomarker-driven patient selection strategies to optimize treatment outcomes.
A: The development of this compound represents a significant advancement in HER2-targeted therapy. Its high selectivity for HER2 offers a more targeted approach with potentially fewer off-target side effects compared to multi-kinase inhibitors. [, , , , , , , , ] Ongoing and future research will help fully elucidate its clinical utility and potential to improve outcomes for patients with HER2-positive cancers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


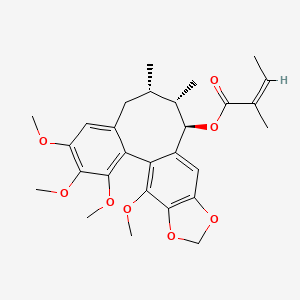

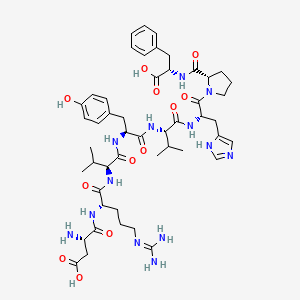
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
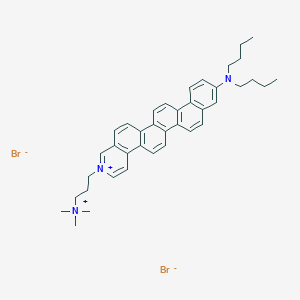

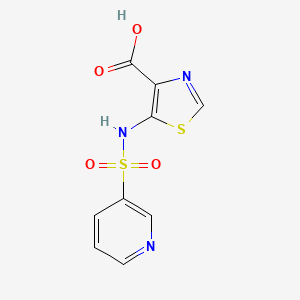
![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)


![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
